Lividomycin B
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H45N5O13 |
|---|---|
Molecular Weight |
599.6 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C23H45N5O13/c24-3-10-15(33)16(34)13(28)22(36-10)40-19-12(5-30)38-23(17(19)35)41-20-14(32)6(25)1-7(26)18(20)39-21-8(27)2-9(31)11(4-29)37-21/h6-23,29-35H,1-5,24-28H2/t6-,7+,8-,9+,10+,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |
InChI Key |
BRSBFYLXCMGALM-CDEWKRIDSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CO)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Origin of Product |
United States |
Biosynthesis and Genetic Engineering of Lividomycin B
Elucidation of the Lividomycin B Biosynthetic Pathway
The biosynthesis of this compound has been a subject of significant research, leading to the identification and characterization of its genetic blueprint and the enzymes that govern its assembly.
The genes responsible for the production of this compound are organized into a biosynthetic gene cluster (BGC). This cluster is often referred to as the LIV/NEO gene cluster because of its close relationship to the gene cluster for neomycin biosynthesis. The heterologous expression of biosynthetic gene clusters in host organisms like Streptomyces lividans has been a key strategy in identifying and characterizing such clusters. researchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov The identification of the this compound gene cluster has paved the way for a deeper understanding of its biosynthesis and has opened avenues for combinatorial biosynthesis approaches. nih.gov
Table 1: Key Features of the this compound Biosynthetic Gene Cluster
| Feature | Description |
| Cluster Name | LIV/NEO Gene Cluster |
| Producing Organism | Streptomyces lividans |
| Key Characteristics | Contains genes for precursor synthesis, modification, and regulation. |
| Significance | Enables the targeted genetic manipulation for the production of novel aminoglycosides. |
Several key enzymes within the this compound biosynthetic pathway have been characterized, shedding light on the specific chemical transformations that occur. These enzymes belong to various classes, including dehydratases, oxidoreductases, and aminotransferases, each playing a critical role in the modification of the aminoglycoside scaffold. nih.gov
The deoxygenation of the sugar rings is a crucial step in the biosynthesis of this compound. The enzyme LivY, a 3'-dehydratase, is responsible for a key deoxygenation step in the pathway. nih.govresearchgate.net This enzymatic activity is a defining feature of this compound biosynthesis, distinguishing it from other related aminoglycosides. nih.gov
Working in concert with dehydratases, oxidoreductases play a vital role in the deoxygenation process. LivW, a 3',4'-oxidoreductase, is another critical enzyme in the this compound biosynthetic pathway. nih.govresearchgate.net The coordinated action of LivY and LivW facilitates the removal of hydroxyl groups from the precursor molecule. nih.gov
Aminotransferases are responsible for the introduction of amino groups into the sugar moieties of the aminoglycoside structure. LivB is a key aminotransferase in the this compound pathway. nih.govresearchgate.netiucr.org It catalyzes the transfer of an amino group to a keto-intermediate, a crucial step in the formation of the final aminosugar components. researchgate.netiucr.org Interestingly, while LivB can transaminate the 6'-position, the substrate specificity of the preceding oxidoreductase (LivQ) prevents the formation of a 6'-amino group in this compound. nih.gov
Table 2: Key Biosynthetic Enzymes in this compound Pathway
| Enzyme | Class | Function |
| LivY | Dehydratase | 3'-deoxygenation nih.govresearchgate.net |
| LivW | Oxidoreductase | 3',4'-deoxygenation nih.govresearchgate.net |
| LivB | Aminotransferase | Aminosugar modification nih.govresearchgate.netiucr.org |
The biosynthesis of this compound proceeds through a series of intermediate compounds, with paromomycin (B158545) being a key precursor. nih.govcdnsciencepub.comresearchgate.netwikipedia.orgyeastgenome.org Paromomycin itself is an aminoglycoside antibiotic and shares a significant portion of its structure with this compound. cdnsciencepub.comresearchgate.net The enzymatic machinery of the this compound pathway acts upon paromomycin to perform the characteristic 3'-deoxygenation, converting it into this compound. nih.gov This precursor-product relationship has been a focal point for understanding the biosynthetic logic and for developing strategies for combinatorial biosynthesis. nih.gov
Table 3: Precursors and Intermediates in this compound Biosynthesis
| Compound | Role |
| Paromomycin | Direct precursor to this compound nih.govcdnsciencepub.comresearchgate.net |
| 6'''-oxoparomomycin | Intermediate in the formation of paromomycin, substrate for LivB researchgate.netiucr.org |
Characterization of Key Biosynthetic Enzymes and Their Functions
Genetic Manipulation and Pathway Engineering for this compound Analogues
The advent of genetic engineering has opened new avenues for the targeted modification of biosynthetic pathways, enabling the creation of novel compounds with potentially improved therapeutic properties. In the context of this compound, genetic manipulation and pathway engineering have been pivotal in the quest for new aminoglycoside analogues. These strategies primarily revolve around the heterologous expression of biosynthetic genes and combinatorial biosynthesis approaches.
Heterologous Expression of this compound Biosynthetic Genes
Heterologous expression involves the transfer of genetic material from the original producing organism to a different host. This technique is particularly useful for studying and manipulating biosynthetic pathways, as it can overcome limitations associated with the native producer, such as slow growth or difficult genetic manipulation.
While the heterologous expression of the entire this compound biosynthetic gene cluster has not been extensively documented, the expression of specific genes from the cluster in other organisms has been successfully demonstrated. A key example is the expression of the genes responsible for the 3'-dehydroxylation of paromomycin to produce this compound. nih.gov
The genes livY (3'-dehydratase) and livW (3',4'-oxidoreductase) from the this compound biosynthetic gene cluster are responsible for this critical conversion. nih.gov Researchers have successfully introduced these genes into Streptomyces rimosus, a known producer of paromomycin, to facilitate the production of this compound. nih.gov
However, the heterologous expression of large biosynthetic gene clusters, such as the one for this compound, is not without its challenges. These can include:
Large size of the gene cluster: The sheer size of many antibiotic biosynthetic gene clusters makes their cloning and transfer to a heterologous host technically challenging. st-andrews.ac.uknih.gov
High GC content: The high guanine-cytosine content of Streptomyces DNA can lead to instability and rearrangement of the gene cluster during cloning. st-andrews.ac.ukst-andrews.ac.uk
Codon usage bias: Differences in codon usage between the native producer and the heterologous host can lead to inefficient translation of the biosynthetic enzymes.
Precursor and cofactor availability: The heterologous host must be able to supply the necessary precursor molecules and cofactors for the biosynthetic pathway to function optimally.
Regulatory elements: The proper expression of the biosynthetic genes often depends on specific regulatory elements that may not be recognized by the heterologous host's cellular machinery. nih.gov
Despite these challenges, the use of engineered Streptomyces strains as "super-hosts" with optimized metabolisms and reduced endogenous secondary metabolite production is a promising strategy to improve the success of heterologous expression. nih.gov
Table 1: Examples of Heterologous Expression of this compound Biosynthetic Genes
| Expressed Genes | Original Producer | Heterologous Host | Resulting Compound |
|---|
Combinatorial Biosynthesis Approaches for Novel Aminoglycosides
Combinatorial biosynthesis is a powerful strategy that leverages the modular nature of antibiotic biosynthetic pathways to create novel compounds. This approach involves combining genes from different pathways to generate hybrid products with altered structures and potentially new biological activities. nih.gov
The this compound biosynthetic pathway has been a valuable source of genes for such engineering efforts. The enzymes responsible for the unique structural features of this compound, particularly the 3'-deoxygenation, have been utilized to modify other aminoglycosides.
A notable example is the creation of 3'-deoxy-neomycin B. By heterologously expressing the 3'-dehydratase (LivY) and 3',4'-oxidoreductase (LivW) from the this compound producer, Streptomyces lividus, into Streptomyces fradiae, a producer of neomycin B, researchers were able to generate this novel aminoglycoside.
This "pathway engineering" approach demonstrates the potential to rationally design and produce new aminoglycoside analogues by mixing and matching biosynthetic genes. nih.govnih.gov The goal of these manipulations is often to generate derivatives with improved efficacy against resistant pathogens or a more favorable safety profile.
Table 2: Examples of Novel Aminoglycosides Created through Combinatorial Biosynthesis Utilizing this compound Pathway Genes
| Donor Organism (Source of Genes) | Recipient Organism (Host) | Genes Transferred | Precursor Molecule | Novel Compound Produced |
|---|
The continued exploration of the this compound biosynthetic pathway and the application of advanced genetic engineering tools are expected to yield a diverse array of novel aminoglycoside antibiotics, contributing to the fight against antimicrobial resistance.
Molecular Mechanisms of Action of Lividomycin B
Interaction with Bacterial Ribosomes and Inhibition of Protein Synthesis.nih.govontosight.aimcmaster.casigmaaldrich.com
Lividomycin B specifically inhibits the synthesis of proteins in bacteria. nih.gov This inhibitory action is a hallmark of the aminoglycoside class of antibiotics, which are known to bind to the bacterial ribosome. ontosight.aisigmaaldrich.com The ribosome, a complex molecular machine composed of ribosomal RNA (rRNA) and proteins, is responsible for translating the genetic code carried by messenger RNA (mRNA) into polypeptide chains. This compound's interaction with the ribosome interferes with this crucial process, leading to the cessation of bacterial growth and, ultimately, cell death. ontosight.ai The antibiotic's binding to the 30S ribosomal subunit is a key event in this process, disrupting the formation of the initiation complex required for peptide formation. ontosight.ai
Binding Site Analysis within the 16S Ribosomal A-Site.nih.govnih.govuzh.chnih.govasm.org
The precise target of this compound within the bacterial ribosome is the aminoacyl-tRNA acceptor site (A-site) located in the 16S ribosomal RNA (rRNA) of the 30S subunit. nih.govnih.govuzh.chnih.govasm.org This A-site is a critical region for the decoding of the genetic code, where the codon of the mRNA pairs with the anticodon of an incoming aminoacyl-tRNA.
Crystal structure analyses have revealed the intricate details of this interaction. This compound, like other 4,5-disubstituted aminoglycosides, binds to the A-site through a series of hydrogen bonds and electrostatic interactions. nih.govnih.gov A key feature of this binding is the insertion of the antibiotic's ring I into the A-site helix, where it stacks against the guanine (B1146940) residue G1491 and forms a pseudo-base pair with the universally conserved adenine (B156593) residue A1408. nih.govnih.govcapes.gov.br This interaction is crucial for the stable binding of the drug to the ribosome. The neamine (B104775) core, a common structural motif in many aminoglycosides including lividomycin, plays a fundamental role in this binding process. nih.govuzh.ch The additional sugar rings of lividomycin further enhance the strength of its binding to the ribosome. nih.govuzh.ch
| Key Residues in the 16S Ribosomal A-Site Interacting with this compound |
| A1408 |
| G1491 |
| A1492 |
| A1493 |
Impact on Codon Misreading and Translational Fidelity.nih.govnih.govethz.ch
A significant consequence of this compound binding to the ribosomal A-site is the induction of codon misreading. nih.govethz.ch By binding to the A-site, the antibiotic stabilizes a conformation that mimics the state adopted upon the binding of a correct (cognate) tRNA-mRNA complex. nih.govembopress.org This induced fit leads to a decrease in the accuracy of the decoding process, causing the ribosome to accept incorrect aminoacyl-tRNAs. ethz.chembopress.org
This interference with translational fidelity results in the synthesis of aberrant proteins with incorrect amino acid sequences. mdpi.com The accumulation of these non-functional or misfolded proteins is detrimental to the bacterial cell, contributing significantly to the antibiotic's bactericidal effect. The ability of this compound to cause misreading is a direct consequence of the conformational changes it induces in the A-site. nih.gov
Effects on Aminoacyl-tRNA Binding to Ribosomes.nih.govmdpi.com
This compound has a distinct effect on the binding of aminoacyl-tRNA to the ribosome. nih.gov Research has shown that lividomycin stimulates the binding of aminoacyl-transfer ribonucleic acid to ribosomes. nih.gov However, this enhanced binding does not translate into productive protein synthesis. Instead, the binding of incorrect aminoacyl-tRNAs, promoted by the drug-induced codon misreading, disrupts the normal elongation cycle. mdpi.com While tetracyclines, another class of antibiotics, act by blocking the A-site and preventing aminoacyl-tRNA binding altogether, aminoglycosides like lividomycin allow binding but corrupt the fidelity of the process. sigmaaldrich.commdpi.com
Structural Basis of this compound–Ribosome Interactions and Conformational Changes.nih.govnih.govuzh.chnih.gov
The interaction between this compound and the ribosomal A-site is a structurally defined process that triggers significant conformational changes in the ribosome. nih.govnih.govuzh.chnih.gov Upon binding, this compound induces a flipping-out of two universally conserved adenine residues, A1492 and A1493, from within the helix 44 of the 16S rRNA. nih.govnih.gov
Mechanisms of Antimicrobial Resistance to Lividomycin B
Enzymatic Inactivation of Lividomycin B
Enzymatic inactivation is the most significant and clinically relevant mechanism of resistance to aminoglycosides like this compound. nih.govresearchgate.net This process is carried out by AMEs, which catalyze the transfer of a chemical group, such as a phosphate (B84403) or acetyl group, to the antibiotic molecule. mdpi.comresearchgate.net
AMEs are a diverse group of enzymes responsible for the inactivation of aminoglycoside antibiotics. mdpi.comnih.gov They are broadly categorized into three families based on the type of modification they catalyze: aminoglycoside phosphotransferases (APHs), aminoglycoside acetyltransferases (AACs), and aminoglycoside nucleotidyltransferases (ANTs). nih.govfrontiersin.orgresearchgate.net For this compound, the most prominent resistance mechanism involves phosphorylation by APHs and acetylation by AACs. embopress.orgresearchgate.netnih.gov
Aminoglycoside phosphotransferases (APHs) are a major class of AMEs that confer resistance by transferring a phosphate group from a nucleotide triphosphate, typically ATP or GTP, to a hydroxyl group on the aminoglycoside. embopress.orgnih.govfrontiersin.org This modification introduces a bulky, negatively charged group that sterically and electrostatically hinders the antibiotic's ability to bind to the ribosome. nih.gov
Several APH enzymes have been identified, each with a specific profile of aminoglycoside substrates they can inactivate. frontiersin.orgnih.gov Those that act on this compound primarily target the hydroxyl groups on its sugar moieties. embopress.orgnih.gov
Aminoglycoside-Modifying Enzymes (AMEs)
Aminoglycoside Phosphotransferases (APHs) and Their Substrate Specificity
Analysis of this compound Interaction with APH(2″)-Ia
APH(2″)-Ia is an aminoglycoside resistance enzyme that primarily confers high-level resistance to 4,6-disubstituted aminoglycosides. researchgate.netrcsb.org While its main substrates are not 4,5-disubstituted compounds like this compound, studies have investigated their interaction.
Crystallographic studies of Lividomycin A (a close analog of this compound) soaked in APH(2″)-Ia crystals revealed that it binds weakly and in multiple orientations within the antibiotic-binding site. rcsb.orgnih.gov This is in contrast to the canonical binding mode observed for preferred substrates. nih.gov The large size of lividomycin and the absence of a 6'-amine group may contribute to this weaker, less defined binding. nih.gov Despite the weak interaction, the ability of Lividomycin to occupy the binding site suggests a potential for low-level phosphorylation. rcsb.orgnih.gov The enzyme exhibits plasticity, allowing it to accommodate non-canonical substrates, which could lead to the emergence of new resistance profiles. rcsb.orgnih.gov
Investigation of APH(3′) Isoforms and Their Activity on this compound
The APH(3') family of enzymes is a primary cause of resistance to aminoglycosides like neomycin and kanamycin (B1662678). researchgate.net These enzymes phosphorylate the 3'-hydroxyl group of the antibiotic. embopress.org However, their activity on this compound, which is 3'-deoxyparomomycin, is more complex and isoform-dependent. nih.gov
Since this compound lacks a 3'-hydroxyl group, it is not a substrate for APH(3') isoforms that act exclusively at this position, such as APH(3')-IIa, APH(3')-IIb, and APH(3')-VI. nih.gov In contrast, the APH(3')-Ia isoform can phosphorylate this compound because it has a broader substrate specificity and can act on the 5”-hydroxyl group in addition to the 3'-position. embopress.orgnih.gov This dual specificity makes APH(3')-Ia a significant mechanism of resistance to this compound. nih.gov
The table below summarizes the activity of different APH(3') isoforms on this compound compared to Paromomycin (B158545).
| Enzyme | Substrate | Site of Action | Activity on this compound |
| APH(3')-Ia | Paromomycin, this compound | 3' and 5” | Active |
| APH(3')-IIa | Paromomycin | 3' only | Inactive |
| APH(3')-IIb | Paromomycin | 3' only | Inactive |
| APH(3')-VI | Paromomycin | 3' only | Inactive |
Formation of Phosphorylated this compound Derivatives (e.g., 5″-phosphoryl-Lividomycin)
Enzymatic inactivation of this compound by certain APH enzymes leads to the formation of phosphorylated derivatives. In particular, resistance to Lividomycin in strains of Staphylococcus aureus and Escherichia coli carrying specific R factors has been shown to be due to phosphorylation at the 5"-position of the D-ribose moiety, resulting in the formation of 5″-phosphoryl-Lividomycin. nih.gov
Studies have demonstrated that cell-free extracts from Lividomycin-resistant staphylococci can transfer the γ-phosphate from ATP to Lividomycin. nih.gov The enzyme responsible for this was purified and found to be similar to the one found in E. coli carrying an R factor. nih.gov This modification at the 5"-hydroxyl group is also a known mechanism of resistance for other 4,5-disubstituted aminoglycosides when acted upon by enzymes like APH(3')-Ia. embopress.org
Aminoglycoside acetyltransferases (AACs) constitute another major family of AMEs that inactivate aminoglycosides by transferring an acetyl group from acetyl-Coenzyme A to an amino group on the antibiotic. mdpi.comresearchgate.net
While phosphorylation is a more common resistance mechanism for this compound, some AAC enzymes can also modify it. For instance, Providencia strains resistant to lividomycin have been found to possess an enzyme that acetylates the amino group at the 2'-position. doi.org However, the activity of different AACs on this compound varies. Studies on AAC(6')-Im showed that it did not confer resistance to lividomycin. nih.gov Similarly, another study found that while a novel AAC(6')-Iaf could partially acetylate Lividomycin A (which has a 6'-hydroxyl group), the activity was extremely low. asm.org The effectiveness of AACs as a resistance mechanism to this compound is therefore dependent on the specific isoform of the enzyme.
Aminoglycoside Nucleotidyltransferases (ANTs)
Aminoglycoside Nucleotidyltransferases (ANTs), also known as adenylyltransferases, are a class of aminoglycoside-modifying enzymes (AMEs) that inactivate aminoglycosides by catalyzing the transfer of an adenylyl group from ATP to a hydroxyl group on the antibiotic. asm.org This modification prevents the drug from binding effectively to its ribosomal target.
Specific research has identified ANTs that confer resistance to this compound. An enzyme designated ANT(4')I, first isolated from resistant clinical strains of Staphylococcus aureus, has been shown to adenylate the 4'-hydroxyl group of several aminoglycosides, including lividomycin, thereby conferring resistance. nih.govmdpi.com Subsequent studies have confirmed that the presence of the ant(4’)-I gene in S. aureus isolates is associated with mild to moderate resistance to lividomycin (MICs ranging from 8 to 128 μg/ml). frontiersin.org This enzymatic action represents a significant mechanism of acquired resistance in pathogenic bacteria.
Table 1: Aminoglycoside Nucleotidyltransferase (ANT) Mediating this compound Resistance
| Enzyme Name | Gene | Mechanism of Action | Target Aminoglycosides | Bacterial Source |
|---|---|---|---|---|
| ANT(4')I | ant(4')-I | Adenylation of the 4'-hydroxyl group | Kanamycin, Amikacin, Tobramycin, Neomycin, Lividomycin | Staphylococcus aureus nih.govmdpi.com |
Ribosomal Target Site Modifications Mediating Resistance
Alterations within the bacterial ribosome's 30S subunit, specifically at the aminoacyl-tRNA site (A-site) in the 16S rRNA where lividomycin binds, can dramatically reduce drug affinity and lead to high-level resistance. bmbreports.orgmdpi.com
Post-transcriptional methylation of specific nucleotides in the 16S rRNA by methyltransferase enzymes is a potent resistance strategy. bmbreports.org These enzymes are broadly classified based on their target nucleotide.
G1405 Methyltransferases : Enzymes such as ArmA and RmtA-H methylate the N7 position of guanine (B1146940) at position 1405 (G1405). This modification confers high-level resistance to 4,6-disubstituted aminoglycosides like gentamicin (B1671437) and amikacin. However, this methylation does not affect the activity of 4,5-disubstituted aminoglycosides, and therefore does not confer resistance to this compound. wikipedia.orgmcmaster.ca
A1408 Methyltransferases : A different class of enzymes, including NpmA and NpmB, methylates the N1 position of adenine (B156593) at position 1408 (A1408). bmbreports.orgwikipedia.org This modification results in pan-aminoglycoside resistance, effectively blocking the binding of both 4,6-disubstituted and 4,5-disubstituted aminoglycosides, including neomycin, paromomycin, and lividomycin. bmbreports.orgwikipedia.org The acquisition of genes encoding A1408 methyltransferases by pathogenic bacteria represents a serious clinical threat due to the broad-spectrum resistance they confer. bmbreports.org
Spontaneous mutations in the 16S rRNA gene (rrs) at the A-site can also prevent this compound binding. This compound, like other 4,5-disubstituted aminoglycosides, features a neamine (B104775) core substituted with additional sugar rings at position 5 of the 2-deoxystreptamine (B1221613) ring. Its binding is particularly sensitive to the conformation of the A-site.
Key mutations that impact this compound susceptibility include:
A1408G Mutation : The adenine at position 1408 is crucial for binding. While the A1408G substitution confers high-level resistance to many aminoglycosides, its effect on 6'-OH compounds like lividomycin is less pronounced. The hydroxyl group at the 6' position of lividomycin is thought to form a hydrogen bond with the mutated guanine, partially compensating for the altered binding site.
C1409-G1491 Base Pair Alterations : This base pair is critical for maintaining the geometry of the drug-binding pocket. Transversion mutations, such as G1491C or G1491U, which disrupt the standard Watson-Crick pairing, confer significant resistance to 4,5-disubstituted aminoglycosides like paromomycin and, by extension, lividomycin.
Table 2: Ribosomal Target Modifications Conferring this compound Resistance
| Modification Type | Specific Alteration | Mechanism of Action | Resistance Spectrum |
|---|---|---|---|
| 16S rRNA Methylation | N1-methylation of A1408 (by NpmA, NpmB) | Steric hindrance preventing drug binding | Pan-aminoglycoside resistance, including 4,5-disubstituted (Lividomycin) and 4,6-disubstituted aminoglycosides. bmbreports.orgwikipedia.org |
| rRNA Mutation | A1408G | Disrupts a key drug-rRNA contact point | Confers moderate resistance to 6'-OH aminoglycosides like lividomycin. |
| rRNA Mutation | Transversions at C1409-G1491 (e.g., G1491C/U) | Alters the geometry of the A-site binding pocket | Confers significant resistance to 4,5-disubstituted aminoglycosides. |
Role of Bacterial Efflux Pump Systems in this compound Resistance
Active efflux is a widespread resistance mechanism where bacteria use transport proteins to pump antibiotics out of the cell, preventing them from reaching their intracellular target. Efflux pump families implicated in general aminoglycoside resistance include the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) transporters. frontiersin.org
While efflux is a known mechanism for aminoglycoside resistance, specific studies definitively identifying this compound as a substrate for particular efflux pumps in pathogenic bacteria are limited. However, evidence from the lividomycin-producing organism, Streptomyces lividus, points to the importance of this mechanism. The biosynthetic gene cluster for lividomycin in S. lividus contains genes for two ABC transporters (CAG38699 and CAG38700), which are implicated in self-resistance, likely by exporting the antibiotic out of the cell. frontiersin.org This suggests that ABC transporters, and potentially other efflux pump families, have the capability to recognize and transport this compound.
Comparative Analysis of Resistance Mechanisms in this compound Producer Organisms Versus Pathogenic Bacteria
A comparative analysis reveals both similarities and key differences in the resistance strategies employed by lividomycin-producing actinomycetes (e.g., Streptomyces) and pathogenic bacteria.
Producer Organisms (Streptomyces sp.): The self-resistance mechanisms in antibiotic producers are intrinsic, chromosomally encoded, and often multifaceted to prevent suicide. For aminoglycosides like lividomycin, these mechanisms include:
Target Modification : Producers often possess 16S rRNA methyltransferases that modify their own ribosomes to prevent the antibiotic from binding. These enzymes are the evolutionary origin of the resistance genes later acquired by pathogens.
Enzymatic Inactivation : Producers may synthesize modifying enzymes (phosphotransferases, acetyltransferases) to inactivate the antibiotic. For instance, the paromomycin (structurally related to lividomycin) producer Streptomyces rimosus contains an aminoglycoside 3'-phosphotransferase gene (aphA) for self-resistance. mdpi.com
Active Efflux : As noted, the Streptomyces lividus genome contains ABC transporter genes within the lividomycin biosynthetic cluster, indicating a primary role for efflux in self-protection. frontiersin.org
Pathogenic Bacteria: In contrast, resistance in pathogenic bacteria is typically acquired rather than intrinsic. These mechanisms are often encoded on mobile genetic elements like plasmids and transposons, facilitating rapid spread between different bacterial species. mdpi.com
Target Modification : Pathogens acquire 16S rRNA methyltransferase genes (e.g., npmA, npmB) through horizontal gene transfer, leading to high-level, broad-spectrum aminoglycoside resistance. bmbreports.orgwikipedia.org
Enzymatic Inactivation : The most common mechanism in clinical isolates is the acquisition of genes for aminoglycoside-modifying enzymes. mdpi.com For lividomycin, this includes the acquisition of the ant(4')-I gene by pathogens like S. aureus. nih.govfrontiersin.org
Active Efflux : Overexpression of broad-spectrum efflux pumps (e.g., RND pumps in Gram-negatives) can contribute to aminoglycoside resistance, although the specific role in this compound resistance is less defined than for other mechanisms.
Structure Activity Relationship Studies and Lividomycin B Derivatives
Design and Synthesis of Lividomycin B Analogues
The design of this compound analogues has largely centered on modifying its constituent sugar units and the central aminocyclitol ring. The primary goals of these synthetic efforts have been to simplify the structure for easier synthesis, to block sites targeted by bacterial resistance enzymes, and to improve the molecule's intrinsic antimicrobial potency.
This compound is a pseudotetrasaccharide, and modifications have been explored on all its ring components. A significant focus has been on the fourth sugar moiety (Ring D), a 2,6-diamino-2,6-dideoxy-β-L-idopyranose, which plays a crucial role in its bioactivity. oup.com Early synthetic work involved replacing this vital sugar unit. For instance, an analogue was synthesized where the 2,6-diamino sugar was substituted with 2-amino-2-deoxy-α-D-glucopyranose. oup.comlookchem.com This underscored the importance of the original diamino sugar for potent antibacterial action.
Further studies targeted specific functional groups. To investigate the role of the 6'''-amino group, an analogue featuring a 6-amino-6-deoxy-β-L-idopyranose as the fourth sugar was prepared. lookchem.com The synthesis required the condensation of a protected idopyranosyl halide with a pseudotrisaccharide derivative of this compound. oup.comlookchem.com
Modifications at the 5''-position of the ribose ring (Ring C) have also been investigated. These include the synthesis of 5''-deoxy, 5''-amino-5''-deoxy, 5''-chloro-5''-deoxy, and 5''-fluoro-5''-deoxy analogues of this compound. nih.gov These syntheses aimed to block a potential site of enzymatic inactivation by bacterial phosphotransferases.
A common method uses periodate (B1199274) oxidation of vicinal diols, followed by a base-catalyzed β-elimination reaction. cdnsciencepub.com In the case of this compound, this process was applied to a protected derivative to cleave the bond between Ring C and Ring D. The synthesis started with the protection of the N-amino groups with benzyloxycarbonyl groups, followed by the formation of a 4',6'-O-benzylidene acetal (B89532) on Ring A. This protected intermediate was then subjected to sequential periodate oxidation and elimination, yielding a pseudotrisaccharide composed of Rings A, B, and C, known as desneoaminylthis compound. cdnsciencepub.com This fragment serves as a valuable biological probe to assess the intrinsic activity of the core structure without the fourth sugar ring. cdnsciencepub.com This chemical degradation approach has also been used to prepare the "core" pseudodisaccharide containing just Rings B and C, which can serve as a versatile intermediate for further synthetic modifications. cdnsciencepub.com
The development of deoxy and fluoro-deoxy analogues is a well-established strategy in aminoglycoside research to circumvent enzymatic inactivation. This compound itself is a naturally occurring deoxy analogue (3'-deoxyparomomycin), which grants it activity against bacteria that produce APH(3') enzymes. nih.govvulcanchem.com
Research has extended this concept to other positions on the this compound scaffold. As bacterial resistance via phosphorylation at the 5''-hydroxyl group emerged, analogues modified at this site were developed. nih.gov Synthetic routes were established to produce 5''-deoxy-lividomycin B and 5''-fluoro-5''-deoxy-lividomycin B. nih.govgoogle.com The synthesis of fluorinated analogues often involves the displacement of a suitable leaving group (like a tosylate) with a fluoride (B91410) ion. While these modifications were successful from a synthetic standpoint, they often had significant consequences for the molecule's biological activity.
Correlation of this compound Structural Modifications with Antimicrobial Activity
Modifications to Ring D have consistently led to a dramatic reduction in activity. The analogue where Ring D was replaced by 2-amino-2-deoxy-α-D-glucopyranose showed only very weak antibacterial activity. oup.comoup.com This suggests that the 6'''-amino group of the original 2,6-diamino-2,6-dideoxy-L-idopyranose is critical for binding to the ribosomal target. oup.com
Modifications at the 5''-position also proved detrimental to activity. The 5''-deoxy, 5''-chloro-5''-deoxy, and 5''-fluoro-5''-deoxy analogues of this compound were all found to be markedly less active than the parent compound. nih.gov This indicates that the 5''-hydroxyl group, while a liability in the face of certain resistance enzymes, is also important for the antibiotic's interaction with the bacterial ribosome.
| This compound Analogue | Structural Modification | Reported Antimicrobial Activity (Relative to this compound) | Reference |
|---|---|---|---|
| Desneoaminylthis compound | Removal of Ring D (2,6-diamino-2,6-dideoxy-β-L-idopyranose) | Disappointingly weak | cdnsciencepub.com |
| Glucopyranosyl Analogue | Replacement of Ring D with 2-amino-2-deoxy-α-D-glucopyranose | Very weak | oup.comoup.com |
| 5''-Deoxy-lividomycin B | Removal of 5''-hydroxyl group | Markedly less active | nih.gov |
| 5''-Chloro-5''-deoxy-lividomycin B | Replacement of 5''-hydroxyl with chlorine | Markedly less active | nih.gov |
| 5''-Fluoro-5''-deoxy-lividomycin B | Replacement of 5''-hydroxyl with fluorine | Markedly less active | nih.gov |
Impact of Chemical Modifications on Evasion of Bacterial Resistance Enzymes
A major driver for the synthesis of this compound derivatives is the need to overcome bacterial resistance. The most common form of resistance to aminoglycosides is chemical modification by aminoglycoside-modifying enzymes (AMEs), which include phosphotransferases (APH), acetyltransferases (AAC), and nucleotidyltransferases (ANT). nih.govnih.govresearchgate.net
This compound's structure as 3'-deoxyparomomycin makes it inherently resistant to the APH(3') class of enzymes, which phosphorylate the 3'-hydroxyl group of susceptible aminoglycosides like paromomycin (B158545) and kanamycin (B1662678). nih.govnih.gov However, bacterial evolution has produced AME variants with broader substrate specificity. Certain APH(3') isozymes, notably APH(3')-Ia, possess dual kinase activity and can inactivate 3'-deoxy aminoglycosides like this compound by phosphorylating the 5''-hydroxyl group. nih.govnih.govnih.gov
This has been demonstrated in studies with engineered bacterial strains. Strains producing APH(3') enzymes that act only at the 3'-position (e.g., APH(3')-IIa, -IIb, and -VI) remain susceptible to this compound. nih.gov In contrast, strains carrying the gene for APH(3')-Ia, which can phosphorylate both the 3'- and 5''-positions, are resistant to this compound. nih.gov The enzyme APH(3')-IIIa also inactivates lividomycins by phosphorylation at the 5''-position. nih.gov
This dual activity of certain AMEs explains the rationale for synthesizing the 5''-deoxy and 5''-fluoro-deoxy analogues. nih.gov While these modifications would theoretically block the action of enzymes like APH(3')-Ia, they unfortunately also resulted in a significant loss of intrinsic antibacterial activity, highlighting the delicate balance between evading resistance and maintaining target affinity. nih.gov
| Resistance Enzyme | Site of Action | Activity of this compound | Reference |
|---|---|---|---|
| APH(3')-Ia | 3'-OH and 5''-OH | Inactive (Resistance) | nih.gov |
| APH(3')-IIa | 3'-OH only | Active (Susceptible) | nih.gov |
| APH(3')-IIb | 3'-OH only | Active (Susceptible) | nih.gov |
| APH(3')-VI | 3'-OH only | Active (Susceptible) | nih.gov |
| APH(3')-IIIa | 3'-OH and 5''-OH (on lividomycins, acts at 5''-OH) | Inactive (Resistance) | nih.gov |
Total and Semisynthetic Approaches to Lividomycin B and Its Analogues
Strategies for Asymmetric Total Synthesis of Lividomycin B Components
The total synthesis of a complex molecule like this compound, which is composed of five distinct carbohydrate and aminocyclitol units, presents a formidable challenge in stereocontrol. The asymmetric synthesis of each chiral component is a critical prerequisite for the convergent assembly of the final molecule. Key building blocks of this compound include 2-deoxystreptamine (B1221613) (2-DOS), D-ribose, lividosamine (a 3-deoxy-D-glucosamine derivative), and the stereoisomeric neosamines B and C.
The central scaffold of many aminoglycosides, 2-deoxystreptamine (2-DOS) , is a meso compound, and its synthesis in an enantiomerically pure, differentially protected form is a cornerstone of any total synthesis approach. One common strategy involves the degradation of readily available aminoglycosides like neomycin. More elegant synthetic routes often start from chiral pool materials or employ asymmetric reactions to establish the desired stereochemistry. These methods provide access to enantiomerically pure 2-DOS derivatives, ready for selective glycosylation at its C4 and C6 hydroxyl groups.
The synthesis of the D-ribose moiety is well-established, often starting from commercially available D-ribose itself or other common monosaccharides through functional group manipulations. The primary challenge lies in its stereoselective introduction as an α-ribofuranoside, a linkage that is notoriously difficult to control.
A facile synthesis for derivatives of lividosamine has been reported, starting from the readily available N-acetyl-D-glucosamine. This approach involves a series of protecting group manipulations and a key deoxygenation step at the C3 position to furnish the desired 3-deoxy-amino sugar.
The asymmetric synthesis of neosamine B and C , which are 2,6-diamino-2,6-dideoxy-D-glucose and its L-ido isomer, respectively, represents a significant synthetic hurdle. Strategies often rely on the use of chiral starting materials from the carbohydrate pool, such as D-glucosamine. These approaches involve intricate sequences of stereoselective reactions to install the amino groups at the C2 and C6 positions with the correct stereochemistry.
Chemical Conversion Routes for this compound Derivatives from Parent Aminoglycosides
The semisynthesis of this compound derivatives by chemically modifying more abundant, structurally related aminoglycosides is a highly practical and economically viable approach. Parent aminoglycosides such as neomycin, paromomycin (B158545), and kanamycin (B1662678) serve as excellent starting materials for these transformations due to their structural similarities to this compound.
One key strategy involves the selective chemical modification of the hydroxyl and amino groups of the parent aminoglycoside. For instance, derivatives of this compound can be accessed from paromomycin , which shares the same pseudotrisaccharide core (paromamine) but differs in the terminal amino sugar. Chemical manipulation of the terminal neosamine C moiety in paromomycin, or its replacement with a different sugar unit, can lead to a variety of this compound analogues.
Similarly, neomycin , which contains a neobiosamine moiety linked to the 4-position of 2-DOS, can be a precursor for this compound derivatives. Selective cleavage of the terminal neosamine B or C from neomycin, followed by glycosylation with a desired sugar, offers a route to novel analogues.
Kanamycin , another readily available aminoglycoside, can also be chemically converted to this compound-related structures. Although kanamycin belongs to the 4,6-disubstituted 2-DOS family, its constituent sugars can be chemically modified and rearranged to mimic the 4,5-disubstituted pattern of this compound. These conversions often involve complex protection-deprotection sequences and stereocontrolled glycosylation reactions.
The development of regioselective modification strategies is crucial for the successful semisynthesis of this compound derivatives. These strategies often exploit the differential reactivity of the various functional groups within the parent aminoglycoside molecule, allowing for targeted chemical transformations.
| Parent Aminoglycoside | Key Structural Feature | Potential Modification for this compound Derivatives |
| Paromomycin | Contains the paromamine (B1213074) core | Modification or replacement of the terminal neosamine C |
| Neomycin | Contains a neobiosamine moiety | Selective cleavage and replacement of terminal neosamine units |
| Kanamycin | 4,6-disubstituted 2-DOS | Chemical rearrangement to a 4,5-disubstituted pattern |
Synthetic Methodologies for Specific Moieties and Linkages within this compound
The construction of the specific glycosidic linkages within the this compound structure with the correct stereochemistry is a critical aspect of its synthesis. The molecule contains several challenging linkages, including an α-ribofuranosidic bond and linkages involving 2-deoxy and 2-amino sugars.
The formation of the α-glycosidic linkage between the D-ribose moiety and the 5-hydroxyl group of 2-deoxystreptamine is a significant stereochemical challenge. The furanoside ring system is conformationally flexible, and the anomeric effect is less pronounced compared to pyranosides, making the stereoselective formation of the α-anomer difficult. Various glycosylation methods, including the use of specific glycosyl donors and promoters, have been explored to achieve high α-selectivity.
The synthesis of the 2-deoxy-glycosidic bond connecting the lividosamine unit is another demanding task. The absence of a participating group at the C2 position of the glycosyl donor makes it difficult to control the stereochemistry at the anomeric center. Modern glycosylation methods, often involving specific activating agents or the use of neighboring group participation from a temporary C2-substituent, are employed to address this challenge.
Preclinical Efficacy of Lividomycin B
In Vitro Antimicrobial Spectrum Analysis
The in vitro activity of Lividomycin B is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
This compound has shown notable activity against Gram-positive bacteria, including Staphylococcus aureus. cabidigitallibrary.org Studies comparing its efficacy with other aminoglycosides revealed that lividomycin was as active as kanamycin (B1662678) and slightly more active than neomycin against S. aureus. cabidigitallibrary.org However, its activity was observed to be diminished at a lower pH of 6. cabidigitallibrary.org Resistance to lividomycin in staphylococci has been linked to enzymatic inactivation through phosphorylation. nih.gov Specifically, cell-free extracts from lividomycin-resistant S. aureus strains have been shown to inactivate the antibiotic, a process not observed in susceptible strains. nih.gov This inactivation mechanism involves the formation of 5''-phosphoryl-lividomycin. nih.gov
Table 1: In Vitro Activity of this compound against Staphylococcus aureus
| Antibiotic | Comparative Activity against S. aureus |
|---|---|
| This compound | As active as Kanamycin |
This compound is also effective against a range of Gram-negative bacteria. wikipedia.org
Pseudomonas aeruginosa
Against Pseudomonas aeruginosa, lividomycin has demonstrated activity comparable to neomycin and greater than that of kanamycin. cabidigitallibrary.org While its effectiveness is reduced at pH 6, it remains superior to kanamycin under these conditions. cabidigitallibrary.org For susceptible strains of P. aeruginosa, the MIC of lividomycin typically ranges from 12.5 to 25 μg/ml. nih.gov However, highly resistant clinical strains that can withstand concentrations greater than 200 μg/ml have been identified. nih.gov Resistance in these strains is often due to enzymatic inactivation by phosphorylation. nih.govnih.gov
Escherichia coli
Lividomycin has been found to be active against Escherichia coli, showing slightly better performance than both kanamycin and neomycin, even at a pH of 6. cabidigitallibrary.org Resistance to lividomycin in E. coli is frequently associated with R factors (plasmids) that confer resistance to multiple aminoglycosides. nih.gov Studies have shown that many R factors that provide resistance to kanamycin and streptomycin (B1217042) also confer resistance to lividomycin. nih.gov The mechanism of this resistance is the enzymatic inactivation of lividomycin through phosphorylation, a process dependent on adenosine (B11128) triphosphate (ATP). nih.govnih.gov
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Strain | Comparative Activity of this compound | MIC for Susceptible Strains |
|---|---|---|
| Pseudomonas aeruginosa | As active as Neomycin, more active than Kanamycin | 12.5 - 25 µg/ml nih.gov |
Lividomycin has demonstrated significant in vitro activity against Mycobacterium tuberculosis. wikipedia.orgjst.go.jp The MIC of Lividomycin against the H37Rv strain of M. tuberculosis varies depending on the culture medium used. In Tween-albumin liquid medium, the MIC was recorded as 0.39 mcg/ml, while in Kirchner's liquid medium and Kirchner's agar (B569324) medium, the MICs were 1.56 mcg/ml and 3.13 mcg/ml, respectively. jst.go.jp This level of activity is comparable to that of kanamycin and dihydrostreptomycin, and slightly lower than that of viomycin (B1663724) and capreomycin. jst.go.jp It is important to note that the antituberculous activity of lividomycin is significantly reduced in 1% Ogawa's medium. jst.go.jp
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv
| Culture Medium | MIC (mcg/ml) |
|---|---|
| Tween-albumin liquid medium | 0.39 jst.go.jp |
| Kirchner's liquid medium | 1.56 jst.go.jp |
In Vivo Preclinical Studies of Antimicrobial Effectiveness in Animal Models (e.g., Mouse Infection Models)
In vivo studies using animal models have corroborated the in vitro findings, demonstrating the protective effects of lividomycin in systemic infections. In experimental infections in mice, lividomycin has shown a good protective action against both Staphylococcus aureus and Pseudomonas aeruginosa. cabidigitallibrary.org These findings indicate that the in vitro activity of lividomycin against these pathogens translates to efficacy in a living organism.
Advanced Analytical Methodologies for Lividomycin B Research
Chromatographic Techniques for Quantification and Characterization
Chromatography is the cornerstone for separating and quantifying Lividomycin B from complex mixtures, such as fermentation broths, pharmaceutical formulations, and biological matrices. The structural similarity among aminoglycosides presents a significant analytical challenge, necessitating high-resolution separation techniques. innovareacademics.in
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aminoglycosides. researchgate.net However, the inherent characteristics of this compound, such as its high hydrophilicity and the absence of a strong chromophore, make direct analysis by common reversed-phase HPLC with UV detection difficult. psu.eduinnovareacademics.inhebmu.edu.cn To overcome these challenges, several strategies have been developed.
Derivatization: This is the most common approach to enhance detectability. Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). hebmu.edu.cn Reagents like o-phthalaldehyde (B127526) (OPA) react with the primary amino groups of this compound to form a product that can be detected by fluorescence or UV detectors, significantly improving sensitivity. innovareacademics.inhebmu.edu.cn Pre-column derivatization has the advantage of forming less polar derivatives that are more amenable to separation by reversed-phase HPLC. hebmu.edu.cn
Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent, such as sodium hexane (B92381) sulfonate, to the mobile phase. innovareacademics.in This reagent forms a neutral complex with the positively charged this compound molecules at a specific pH, allowing for retention on a standard C18 reversed-phase column. Detection is often performed at low UV wavelengths (around 195-210 nm), where the molecule exhibits some absorbance. innovareacademics.in
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative separation mode well-suited for highly polar compounds like this compound. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is compatible with mass spectrometry detection. researchgate.net
Below is a table summarizing typical HPLC conditions used for the analysis of related aminoglycosides, which are applicable to this compound.
Table 1: Example HPLC Conditions for Aminoglycoside Analysis The following table is interactive. You can sort and filter the data.
| Analyte(s) | Column | Mobile Phase | Derivatization | Detection | Reference |
|---|---|---|---|---|---|
| Kanamycin (B1662678) | Phenomenex C18 | 0.1M Disodium tetraborate (B1243019) (pH 9.0) and water (25:75) | None | UV at 205 nm | innovareacademics.in |
| Amikacin | Waters SunFire C18 | Gradient | Post-column with OPA | Fluorescence (360/440 nm) | innovareacademics.in |
| Gentamicin (B1671437) | Waters X Terra C18 | Acetonitrile (B52724): Water with ion-pairing agent | None | UV at 215 nm | innovareacademics.in |
| Streptomycin (B1217042) | Intersil ODS-3 C-18 | Methanol and Buffer (gradient) | None | UV-Vis at 240 nm | innovareacademics.in |
| Amikacin | LiChroCART RP-C18 | Water-acetonitrile (57:43, v/v) | Pre-column with 1-naphthyl isothiocyanate (NITC) | UV at 230 nm | innovareacademics.in |
For the analysis of trace amounts of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and specificity. hebmu.edu.cnnih.gov This technique is crucial for detecting residues in food products or for pharmacokinetic studies. nih.govnih.gov
The methodology typically involves a simple sample clean-up procedure, often using solid-phase extraction (SPE) with a cation-exchange cartridge to isolate the basic aminoglycosides from the sample matrix. nih.govresearchgate.net Chromatographic separation is often achieved using HILIC or ion-pair reversed-phase LC. researchgate.netshimadzu.com Detection is performed with a tandem mass spectrometer, usually with electrospray ionization (ESI) in the positive ion mode, which is well-suited for the charged nature of this compound. chromatographyonline.com The use of Multiple Reaction Monitoring (MRM) allows for highly selective and quantifiable detection, even in complex matrices, with limits of quantification (LOQ) often reaching low µg/kg levels. chromatographyonline.comresearchgate.net
Table 2: Representative LC-MS/MS Method Parameters for Aminoglycoside Trace Analysis The following table is interactive. You can sort and filter the data.
| Target Analytes | Sample Matrix | Sample Preparation | Chromatography | Detection | LOQ | Reference |
|---|---|---|---|---|---|---|
| 13 Aminoglycosides | Meat, Liver, Kidney | Strong cation-exchange SPE | LC-MS/MS | ESI+ | Not specified | nih.gov |
| 10 Aminoglycosides | Aquatic Products | Multiwalled carbon nanotube cartridge | Mixed-mode ion exchange column, UHPLC-MS/MS | ESI+ | 2.0-10.0 µg/kg | chromatographyonline.com |
| 14 Aminoglycosides | Milk, Meat, Fish, Egg | Molecularly imprinted polymer SPE (MIP-SPE) | Ion-pair reversed phase LC-MS/MS | ESI+ | Target conc. 50 µg/kg | researchgate.net |
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity, low volatility, and thermal instability. psu.eduinnovareacademics.in Therefore, derivatization is a mandatory step to convert the non-volatile aminoglycoside into a thermally stable and volatile compound suitable for GC analysis. oup.compsu.edu
The derivatization process typically targets the multiple hydroxyl and amino functional groups present in the this compound structure. A common approach is a two-step procedure:
Silylation: Hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like trimethylsilylimidazole (TMSI). psu.eduinnovareacademics.in
Acylation: Amino groups are acylated using reagents like heptafluorobutyric imidazole (B134444) (HFBI). psu.eduinnovareacademics.in
This dual derivatization ensures that all active hydrogens are replaced, yielding a derivative that can be successfully chromatographed. psu.edu The resulting derivatives are typically analyzed on packed columns with detection by an electron capture detector (ECD), which is highly sensitive to the halogenated acyl groups. psu.edu While effective, these methods can be complex and the derivatives may be sensitive to moisture. psu.eduinnovareacademics.in
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for the definitive identification, structural confirmation, and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of this compound. researchgate.nethebmu.edu.cnnumberanalytics.com It provides detailed information about the molecular framework, including the connectivity of atoms and stereochemistry. numberanalytics.com
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed:
1D NMR: ¹H NMR spectra provide information on the number and environment of protons, while ¹³C NMR spectra identify the carbon skeleton. tandfonline.comtandfonline.com
2D NMR: Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton couplings within each sugar ring. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals. These methods are crucial for piecing together the individual monosaccharide units and determining how they are glycosidically linked to the central 2-deoxystreptamine (B1221613) ring. tandfonline.comnih.gov
NMR studies have been fundamental in confirming the structure of aminoglycosides, including Lividomycin. ucsd.edu
UV-Visible (UV-Vis) spectroscopy is primarily used as a detection technique in the development of HPLC analytical methods for this compound. upi.edu The principle of UV-Vis spectroscopy is based on the absorption of light by a molecule, which is proportional to its concentration as described by the Beer-Lambert law. upi.edu
As this compound lacks a strong chromophore, its native absorbance in the standard UV-Vis range (200-800 nm) is very weak. psu.eduinnovareacademics.in Analytical method development, therefore, relies on two main strategies:
Direct Low-Wavelength Detection: In methods like ion-pair chromatography, detection can be performed at very low wavelengths (e.g., 195-210 nm), where the molecule exhibits some absorbance. innovareacademics.in This approach is simple but can suffer from interference from other compounds that also absorb in this region.
Detection after Derivatization: A more specific and sensitive approach involves reacting this compound with a derivatizing agent that attaches a chromophore to the molecule. hebmu.edu.cn For example, derivatization with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) or 1,2-naphthoquinone-4-sulphonic acid (NQS) yields a colored product that can be detected at a higher, more specific wavelength (e.g., 330 nm or 390 nm), where background interference is minimal. innovareacademics.inhebmu.edu.cn
In either case, the method is validated by creating a calibration curve where the absorbance is plotted against a series of known concentrations of this compound to establish linearity for quantitative analysis. upi.eduglobalresearchonline.net
Bioanalytical Method Development for this compound in Complex Research Matrices
The quantitative determination of this compound in complex biological matrices, such as plasma, serum, and tissues, is essential for preclinical research. The development of a robust and reliable bioanalytical method is challenging due to the inherent physicochemical properties of this compound and other aminoglycosides. These molecules are highly polar, non-volatile, and lack a significant chromophore for UV detection, necessitating specialized analytical approaches. sav.skresearchgate.net Modern bioanalytical strategies predominantly rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers the required selectivity and sensitivity. nih.govnih.gov
A critical component of method development is the effective preparation of the sample to isolate this compound from interfering endogenous components of the matrix, such as proteins and phospholipids. globalresearchonline.netslideshare.net The choice of sample preparation technique is crucial for minimizing matrix effects, enhancing recovery, and ensuring method reproducibility. researchgate.netfrontiersin.org Common strategies for aminoglycosides include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). sav.sk
Protein precipitation, often performed with organic solvents like acetonitrile or methanol, is a straightforward technique for removing the bulk of proteins from plasma or serum samples. sav.sknih.govfrontiersin.org However, it may not adequately remove other interfering substances, potentially leading to significant matrix effects in LC-MS/MS analysis.
Solid-phase extraction (SPE) is a more selective and effective technique for sample cleanup and concentration. sav.skglobalresearchonline.net For polar compounds like this compound, various SPE sorbents can be employed. Mixed-mode cation exchange sorbents are particularly effective, leveraging both hydrophobic and ion-exchange interactions to retain the positively charged aminoglycoside molecules while washing away neutral and acidic interferences. shimadzu.eu Hydrophilic-lipophilic balanced (HLB) cartridges have also demonstrated good recovery for a range of aminoglycosides from food matrices. waters.com
The following table summarizes common sample preparation techniques used for aminoglycosides, which are applicable to this compound, in various complex matrices.
Table 1: Overview of Sample Preparation Methods for Aminoglycosides in Complex Matrices
| Matrix | Preparation Technique | Key Reagents/Sorbents | Reported Application/Findings | Reference |
|---|---|---|---|---|
| Human Plasma/Serum | Protein Precipitation (PPT) | Acetonitrile; Methanol with 0.1% Formic Acid; Trichloroacetic Acid (TCA) | Simple and fast, but may result in ion suppression/enhancement. Often used in multi-analyte methods for various antibiotics. | nih.govnih.govfrontiersin.orgchromatographyonline.com |
| Human Serum | Automated Solid-Phase Extraction (SPE) | Not specified | Developed for simultaneous quantification of amikacin, gentamicin, kanamycin, neomycin, paromomycin (B158545), and tobramycin. LLOQs of 100 ng/mL or better were achieved. | researchgate.net |
| Bovine Tissues (Muscle, Kidney, Liver) | Solid-Phase Extraction (SPE) | Weak Cation Exchange (WCX) | Method for neomycin B analysis showed high recovery and efficient removal of matrix interferences. | researchgate.net |
| Milk, Meat, Eggs | Solid-Phase Extraction (SPE) | Mixed-mode WCX sorbent | Protocol using TCA extraction followed by SPE cleanup showed high recoveries and low matrix effects for 13 aminoglycosides. | shimadzu.eushimadzu.com |
| Fermentation Media | Solid-Phase Extraction (SPE) | MCX sorbent | Optimized to mitigate matrix effects for kanamycin and spectinomycin, enhancing recovery and minimizing interference. | globalresearchonline.net |
For chromatographic separation, conventional reversed-phase liquid chromatography (RP-LC) is often ineffective for highly polar aminoglycosides due to poor retention. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the preferred technique. chromatographyonline.comresearchgate.net HILIC columns, such as those with zwitterionic or amide stationary phases, allow for the retention and separation of polar compounds using a mobile phase with a high percentage of organic solvent, which is also advantageous for enhancing ESI-MS/MS sensitivity. researchgate.netwaters.com The use of HILIC often circumvents the need for ion-pairing reagents, which can cause ion suppression and contaminate the mass spectrometer. shimadzu.euwaters.com
Detection and quantification are typically achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). nih.govnih.gov The MRM transitions, from a precursor ion (often the protonated molecule [M+H]+) to one or more specific product ions, provide high selectivity and sensitivity for quantification. frontiersin.org Method validation is performed according to regulatory guidelines, establishing parameters such as linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and stability. slideshare.netresearchgate.netnih.govjapsonline.com
The table below presents typical research findings and parameters for the LC-MS/MS analysis of related aminoglycosides, providing a framework for the development of a this compound bioanalytical method.
Table 2: Research Findings from LC-MS/MS Bioanalytical Methods for Aminoglycosides
| Analyte(s) | Matrix | LC Column | Mobile Phase (A/B) | LLOQ | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| Neomycin, Apramycin, Kanamycin | Aqueous Solution | Zwitterionic HILIC | A: Acetonitrile; B: 150 mM Ammonium Acetate + 1.5% Formic Acid | < 0.25 µg/mL | Not Reported | researchgate.net |
| Amikacin, Gentamicin, Kanamycin, Neomycin, Paromomycin, Tobramycin | Human Serum | HILIC | Not specified | ≤ 100 ng/mL | Not Reported | researchgate.net |
| 17 Aminoglycosides (including Kanamycin, Neomycin, Paromomycin) | Milk, Muscle, Liver, Honey | Atlantis Premier BEH Z-HILIC | A: 20 mM Ammonium Formate (pH 3.0); B: 0.1% Formic Acid in Acetonitrile | Regulatory MRLs met | Satisfactory for 16 AMGs | waters.com |
| Tobramycin | Serum, Plasma | Not specified (Immunoassay) | Not Applicable | Not specified | Not Applicable | roche.com |
| 10 Antibiotics (Not including aminoglycosides) | Human Plasma | Waters Acquity BEH C18 | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | 0.1 - 1.0 mg/L | Not Applicable (PPT) | nih.govnih.gov |
Biotechnology and Fermentation Optimization for Lividomycin B Production
Strain Improvement Strategies for Lividomycin B Producer Organisms (e.g., Streptomyces lividus)
The productivity of this compound is intrinsically linked to the genetic makeup of the producing strain. Consequently, significant research efforts have been directed towards enhancing the biosynthetic capabilities of organisms like Streptomyces lividus through various strain improvement strategies. These strategies range from classical mutation and selection techniques to more targeted genetic engineering approaches. am-online.orgresearchgate.net
Historically, random mutagenesis induced by physical agents (like UV radiation) or chemical mutagens, followed by rigorous screening for high-yielding mutants, has been a cornerstone of strain improvement for many antibiotic-producing Streptomyces species. am-online.org While effective, this classical approach is often time-consuming and non-specific.
More recently, advances in molecular biology have enabled rational strain improvement through metabolic engineering. This involves the targeted modification of specific genes or pathways to channel metabolic flux towards the desired product. For this compound, this could involve:
Inactivation of Competing Pathways: Streptomyces species produce a diverse array of secondary metabolites. By inactivating the biosynthetic pathways of other, non-desired antibiotics, metabolic precursors and cellular energy can be redirected towards this compound production. researchgate.net
Manipulation of Regulatory Genes: The biosynthesis of secondary metabolites is tightly controlled by a complex network of regulatory genes. Overexpression of positive regulators or disruption of negative regulators can significantly enhance the production of the target antibiotic. researchgate.netnih.gov Streptomyces lividans has been engineered to improve the heterologous expression of biosynthetic gene clusters by integrating global regulatory genes and deleting negative regulatory genes, resulting in significantly higher antibiotic yields. nih.gov
Heterologous Expression: The biosynthetic gene cluster for this compound can be expressed in a different, more robust host organism. Streptomyces lividans is a suitable host for the heterologous expression of biosynthetic gene clusters from other actinomycetes. nih.gov For instance, the genes responsible for the 3'-dehydroxylation in S. lividus (livY and livW) can be expressed in a paromomycin-producing strain to synthesize this compound. nih.gov
These genetic strategies, often used in combination, have proven to be powerful tools for developing high-yielding strains for industrial fermentation. am-online.org
Optimization of Fermentation Medium Components for Enhanced Yield
The composition of the fermentation medium is a critical factor that directly influences microbial growth and the synthesis of secondary metabolites like this compound. frontiersin.orgfrontiersin.org Optimization of the medium involves a systematic evaluation of various nutrient sources to create a balanced environment that supports robust biomass production and maximizes antibiotic titer. nih.gov
The nature and concentration of carbon and nitrogen sources are of paramount importance in the fermentation of this compound. rjwave.org
Carbon Sources: Carbon serves as the primary energy source and provides the building blocks for cellular components and secondary metabolites. rjwave.org The choice of carbon source can significantly affect the yield of aminoglycoside antibiotics. While glucose is a commonly used carbon source, its rapid metabolism can sometimes lead to catabolite repression, inhibiting antibiotic production. dntb.gov.ua Therefore, slowly metabolizable sugars or complex carbohydrates are often preferred. For instance, in the production of related antibiotics, dextrose has been shown to be a significant component influencing yield. rjwave.org
Nitrogen Sources: Nitrogen is a crucial component of amino acids, proteins, and nucleic acids, and its availability directly impacts both primary and secondary metabolism. rjwave.orgmdpi.com The type and concentration of the nitrogen source can have a profound effect on this compound production. Studies on other aminoglycosides and Streptomyces fermentations have shown that both organic and inorganic nitrogen sources can be effective. researchgate.net Nitrate, in particular, has been identified as a beneficial nitrogen source for the production of several antibiotics, including lividomycin. mdpi.comresearchgate.netresearchgate.net The controlled release of nitrogen is often desirable to avoid the inhibitory effects of high concentrations of readily available nitrogen sources like ammonia. rjwave.orgmdpi.com Complex nitrogen sources such as soybean meal and yeast extract are frequently used as they provide a slow release of nitrogen along with other essential growth factors. nih.govajol.info
The following table summarizes the impact of different carbon and nitrogen sources on the production of related antibiotics by Streptomyces species, providing insights applicable to this compound fermentation.
| Nutrient Source | Example Compound | Effect on Antibiotic Yield | Reference |
| Carbon | Dextrose | Significant positive impact | rjwave.org |
| Nitrogen | Nitrate | Enhances production of lividomycin and other antibiotics | mdpi.comresearchgate.netresearchgate.net |
| Nitrogen | Soybean Meal | Often used as a complex nitrogen source for sustained release | nih.govajol.info |
| Nitrogen | Yeast Extract | Provides nitrogen and essential growth factors | ajol.info |
This table is generated based on findings from related antibiotic fermentations and provides a general understanding. Optimal sources and concentrations need to be determined specifically for this compound production.
Maintaining optimal environmental conditions within the fermenter is crucial for maximizing this compound production. nih.gov pH and aeration are two of the most critical physical parameters.
pH: The pH of the fermentation broth affects nutrient uptake, enzyme activity, and cell membrane permeability. patsnap.com Most Streptomyces species prefer a neutral to slightly alkaline pH for optimal growth and antibiotic production. frontiersin.orgnih.gov Typically, the pH is controlled within a specific range throughout the fermentation process. For example, in the production of rifamycin (B1679328) B, the pH was initially controlled at 6.5 for three days and then raised to 7.0. ajol.info Automatic pH control systems, using the addition of acid or base, are standard in industrial fermenters. patsnap.comajol.info
Aeration Rates: Streptomyces are aerobic microorganisms, and a sufficient supply of dissolved oxygen (DO) is essential for their growth and the biosynthesis of antibiotics. mdpi.com Aeration not only provides the necessary oxygen but also contributes to the mixing of the fermentation broth. mdpi.com The optimal aeration rate can vary depending on the stage of fermentation. Insufficient aeration can limit growth and product formation, while excessive aeration can cause shear stress on the mycelia. The volumetric oxygen transfer coefficient (kLa) is a key parameter used to characterize the efficiency of oxygen supply in a fermenter. mdpi.com In many industrial fermentations, the DO level is monitored and controlled, often by adjusting the agitation speed and/or the airflow rate to maintain it above a critical level, for instance, 30% saturation. ajol.info
Process Parameter Optimization for Increased this compound Production (e.g., Fed-Batch Cultivation, Incubation Time)
Beyond medium composition and basic environmental controls, further optimization of process parameters can lead to significant improvements in this compound yield.
Fed-Batch Cultivation: Fed-batch cultivation is a widely used strategy to enhance the production of secondary metabolites. nih.gov This technique involves the controlled feeding of nutrients, typically the carbon source, during the fermentation process. nih.gov This approach helps to avoid the negative effects of high initial substrate concentrations, such as catabolite repression, and allows for prolonged production phases by preventing nutrient depletion. nih.gov By maintaining a low and controlled concentration of the limiting substrate, the metabolic activity of the cells can be directed towards product formation rather than just biomass accumulation. mdpi.com For example, in rifamycin B production, the fed-batch addition of glucose syrup led to a significant increase in yield. ajol.info
Incubation Time: The duration of the fermentation process is another critical parameter that needs to be optimized. nih.gov Antibiotic production is typically associated with the stationary phase of microbial growth. frontiersin.org The incubation time must be long enough to allow for sufficient biomass accumulation and a robust production phase. However, excessively long incubation times can lead to product degradation and an increase in operational costs. The optimal incubation time is therefore a balance between maximizing the product titer and maintaining process efficiency. For many Streptomyces fermentations, the optimal incubation period can range from several days to over a week. frontiersin.orgnih.gov For instance, gentamicin (B1671437) production was optimized over a 10-day incubation period. nih.gov
The table below provides a summary of key process parameters and their typical optimization goals in antibiotic fermentation.
| Parameter | Optimization Strategy | Rationale | Potential Impact on Yield |
| Cultivation Mode | Fed-Batch | Controlled feeding of limiting nutrients | Significant Increase |
| Incubation Time | Determination of optimal harvest time | Balance between production and degradation | Maximization of Titer |
| pH | Maintained within an optimal range (e.g., 6.5-7.2) | Supports enzymatic activity and nutrient uptake | Increase |
| Aeration/DO | Maintained above a critical level (e.g., >30%) | Ensures sufficient oxygen for aerobic metabolism | Increase |
This table outlines general strategies for process parameter optimization in antibiotic production.
Q & A
What structural features of Lividomycin B enable its selective binding to RNA duplexes over DNA?
Basic Research Focus
this compound, an aminoglycoside, binds RNA duplexes via the deep major groove of the A-form helix, as predicted by DOCK-based structural modeling and confirmed by fluorine NMR and thermal denaturation assays. Key structural elements include its pseudo-disaccharide core and hydroxyl/amino groups, which form hydrogen bonds with RNA's 2'-OH groups and phosphate backbone. DNA’s B-form minor groove lacks these interactions, explaining selectivity .
Methodological Insight : Use DOCK or similar structure-based docking tools to screen ligands for RNA groove complementarity. Validate via thermal shift assays (monitoring ΔTm) and NMR isotope effects to confirm groove-specific binding.
How can researchers experimentally distinguish RNA vs. DNA binding specificity of this compound?
Basic Research Focus
Employ thermal denaturation (Tm) assays with RNA and DNA duplexes. For example, lividomycin stabilizes RNA (ΔTm = +10.2°C) but has minimal effect on DNA (ΔTm = +1.3°C). Circular dichroism (CD) spectroscopy further distinguishes structural changes: RNA adopts an A-form helix upon binding, while DNA remains in B-form .
Methodological Insight : Pair Tm assays with groove-specific binders (e.g., distamycin for DNA minor groove; methyl green for DNA major groove) as competitive controls.
What kinetic models explain Lividomycin A’s inhibition of AAC(6′)-Ib enzyme activity?
Advanced Research Focus
Lividomycin A acts as a dead-end inhibitor against the aminoglycoside-modifying enzyme AAC(6′)-Ib. Initial velocity patterns and inhibition constants (Ki) are derived using Michaelis-Menten kinetics. Competitive inhibition is observed versus ciprofloxacin (fixed AcCoA), while uncompetitive inhibition occurs versus AcCoA (fixed ciprofloxacin). Fit data to equations for mixed-model inhibition (e.g., Equation 3: ) .
Methodological Insight : Perform substrate saturation experiments with varying inhibitor concentrations. Use software like GraphPad Prism for nonlinear regression analysis.
How do biosynthetic gene clusters (BGCs) inform engineering of this compound analogs?
Advanced Research Focus
The this compound BGC in Streptomyces lividus includes a putative neamine phosphoribosyltransferase (homologous to neoL in neomycin B clusters). Comparative genomic analysis identifies conserved PRPP-binding motifs (e.g., residue 317) and tailoring enzymes responsible for ribosyl/acetylglucosyl modifications .
Methodological Insight : Use antiSMASH for BGC prediction and CRISPR-Cas9 to knockout/modify tailoring genes (e.g., lvmG) to produce analogs. Validate via LC-MS and NMR.
How should researchers resolve contradictions in thermal stabilization data across nucleic acid hybrids?
Advanced Research Focus
Contradictory ΔTm values (e.g., lividomycin stabilizes RNA:RNA > RNA:DNA > thioDNA:RNA) arise from helical conformation heterogeneity. Use CD spectroscopy to classify duplexes as A-form, B-form, or intermediate. For example, thioDNA:RNA adopts an A-like structure (ΔTm = +6.1°C), explaining partial stabilization .
Methodological Insight : Combine Tm assays with structural techniques (CD, X-ray crystallography) and molecular dynamics simulations to correlate binding efficacy with helix geometry.
What experimental controls are critical for validating RNA groove binding?
Basic Research Focus
Include (1) negative controls : DNA-specific groove binders (e.g., distamycin) and B-form duplexes; (2) positive controls : known RNA binders (e.g., neomycin B); (3) solvent controls (e.g., DMSO). For NMR, use 5-fluorouracil-labeled RNA to detect isotope shifts indicative of major groove proximity .
How can researchers assess lividomycin’s role in nucleic acid conformational transitions (e.g., B → A form)?
Advanced Research Focus
Monitor ethanol-induced B→A transitions in calf thymus DNA via CD spectroscopy. Lividomycin reduces the ethanol threshold required for transition, indicating stabilization of the A-form. Quantify using ellipticity at 260 nm (B-form) vs. 210 nm (A-form) .
Methodological Insight : Titrate ethanol (0–80% v/v) with/without lividomycin. Plot ellipticity ratios to determine cooperativity.
What genomic criteria predict lividomycin-like activity in uncharacterized BGCs?
Advanced Research Focus
Screen for (1) aminoglycoside-specific resistance genes (e.g., aac); (2) PRPP-dependent transferases; (3) TonB-dependent transporters (linked to siderophore-like uptake). False positives (e.g., non-siderophore BGCs) are flagged by phylogenetic divergence from MIBiG reference clusters .
Methodological Insight : Use Hidden Markov Models (HMMs) to identify conserved domains in antiSMASH-predicted BGCs.
How to design assays for lividomycin’s impact on ribosome function?
Basic Research Focus
Use in vitro translation assays (e.g., luciferase reporter in rabbit reticulocyte lysate) with lividomycin titrations. Compare inhibition IC50 to other aminoglycosides. For structural studies, perform cryo-EM of ribosome-lividomycin complexes to map binding to 16S rRNA .
What statistical approaches address variability in enzyme inhibition studies?
Advanced Research Focus
Apply global fitting to kinetic data using software like KinTek Explorer. For example, fit lividomycin’s competitive/uncompetitive inhibition patterns to a two-substrate model with error-weighted residuals. Use AIC/BIC metrics to compare rival models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
